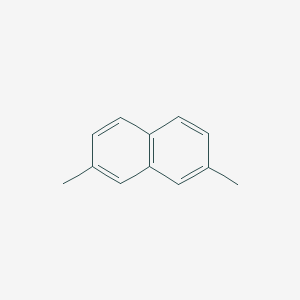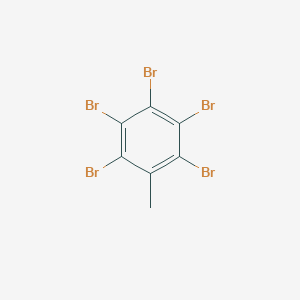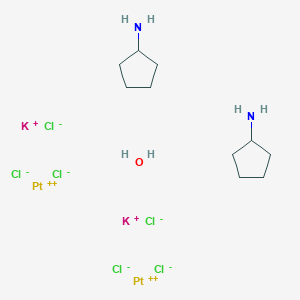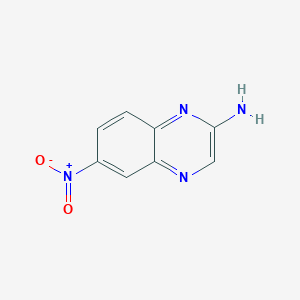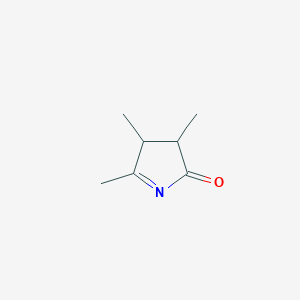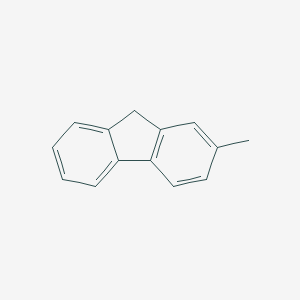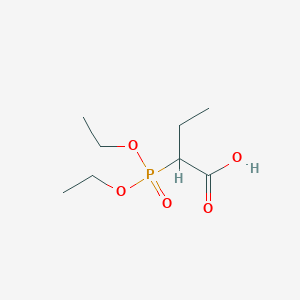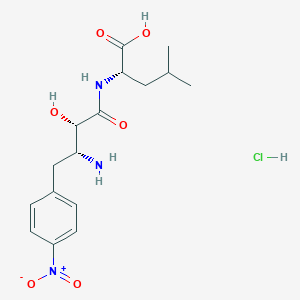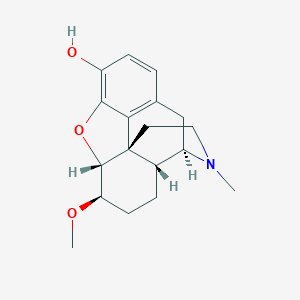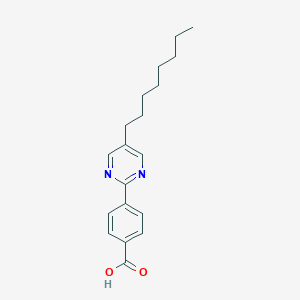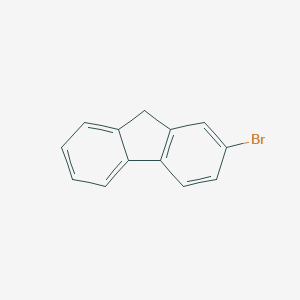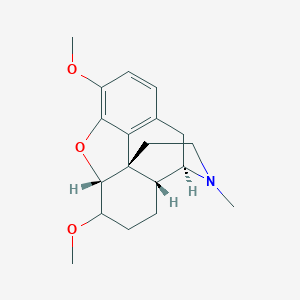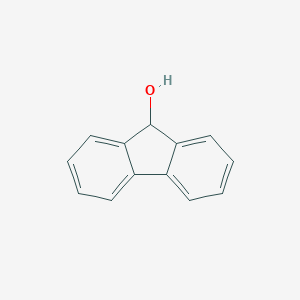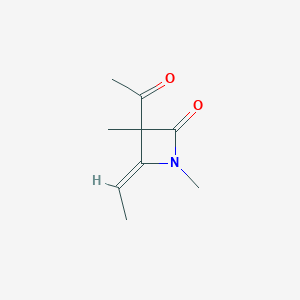
2-Azetidinone, 3-acetyl-4-ethylidene-1,3-dimethyl-, (Z)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Azetidinone, 3-acetyl-4-ethylidene-1,3-dimethyl-, (Z)-(9CI), also known as AEDM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. AEDM is a chiral molecule that exists in two stereoisomeric forms, (Z) and (E). The (Z)-isomer is the most commonly studied form and has been found to exhibit various biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
2-Azetidinone, 3-acetyl-4-ethylidene-1,3-dimethyl-, (Z)-(9CI) has been found to exhibit various scientific research applications. It has been studied for its potential use as a chiral building block in the synthesis of biologically active compounds. 2-Azetidinone, 3-acetyl-4-ethylidene-1,3-dimethyl-, (Z)-(9CI) has also been investigated for its antimicrobial and antifungal properties. In addition, 2-Azetidinone, 3-acetyl-4-ethylidene-1,3-dimethyl-, (Z)-(9CI) has been found to exhibit inhibitory effects on certain enzymes, making it a potential candidate for drug discovery.
Wirkmechanismus
The mechanism of action of 2-Azetidinone, 3-acetyl-4-ethylidene-1,3-dimethyl-, (Z)-(9CI) is not fully understood. However, it has been proposed that 2-Azetidinone, 3-acetyl-4-ethylidene-1,3-dimethyl-, (Z)-(9CI) may act by binding to specific target proteins and inhibiting their activity. 2-Azetidinone, 3-acetyl-4-ethylidene-1,3-dimethyl-, (Z)-(9CI) has been found to exhibit inhibitory effects on enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the nervous system.
Biochemische Und Physiologische Effekte
2-Azetidinone, 3-acetyl-4-ethylidene-1,3-dimethyl-, (Z)-(9CI) has been found to exhibit various biochemical and physiological effects. It has been shown to exhibit anti-inflammatory and antioxidant properties, which may be attributed to its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines. 2-Azetidinone, 3-acetyl-4-ethylidene-1,3-dimethyl-, (Z)-(9CI) has also been found to exhibit neuroprotective effects, which may be attributed to its ability to inhibit the activity of acetylcholinesterase and butyrylcholinesterase.
Vorteile Und Einschränkungen Für Laborexperimente
2-Azetidinone, 3-acetyl-4-ethylidene-1,3-dimethyl-, (Z)-(9CI) has several advantages for lab experiments. It is readily available and can be synthesized using relatively simple procedures. 2-Azetidinone, 3-acetyl-4-ethylidene-1,3-dimethyl-, (Z)-(9CI) is also stable under normal laboratory conditions and can be stored for long periods. However, 2-Azetidinone, 3-acetyl-4-ethylidene-1,3-dimethyl-, (Z)-(9CI) has certain limitations for lab experiments. It is a chiral molecule and exists in two stereoisomeric forms, which may complicate its use in certain experiments. In addition, 2-Azetidinone, 3-acetyl-4-ethylidene-1,3-dimethyl-, (Z)-(9CI) has a relatively low solubility in water, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the study of 2-Azetidinone, 3-acetyl-4-ethylidene-1,3-dimethyl-, (Z)-(9CI). One potential direction is the investigation of its potential as a chiral building block in the synthesis of biologically active compounds. Another potential direction is the investigation of its inhibitory effects on enzymes involved in various diseases, such as Alzheimer's disease. In addition, the development of new synthetic methods for the production of 2-Azetidinone, 3-acetyl-4-ethylidene-1,3-dimethyl-, (Z)-(9CI) and its analogs may lead to the discovery of new compounds with improved properties.
Conclusion:
In conclusion, 2-Azetidinone, 3-acetyl-4-ethylidene-1,3-dimethyl-, (Z)-(9CI) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. 2-Azetidinone, 3-acetyl-4-ethylidene-1,3-dimethyl-, (Z)-(9CI) can be synthesized using relatively simple procedures and has been found to exhibit various scientific research applications. 2-Azetidinone, 3-acetyl-4-ethylidene-1,3-dimethyl-, (Z)-(9CI) has several advantages for lab experiments, but also has certain limitations. The study of 2-Azetidinone, 3-acetyl-4-ethylidene-1,3-dimethyl-, (Z)-(9CI) has several future directions, including the investigation of its potential as a chiral building block and the development of new synthetic methods.
Synthesemethoden
The synthesis of 2-Azetidinone, 3-acetyl-4-ethylidene-1,3-dimethyl-, (Z)-(9CI) involves the condensation of 2-acetyl-1,3-dimethylpyrrole with ethylidene malonate in the presence of a base catalyst. The reaction proceeds through a Michael addition followed by an intramolecular cyclization to form the azetidinone ring. The (Z)-isomer of 2-Azetidinone, 3-acetyl-4-ethylidene-1,3-dimethyl-, (Z)-(9CI) can be obtained by selective hydrogenation of the (E)-isomer using a palladium catalyst.
Eigenschaften
CAS-Nummer |
118987-42-1 |
|---|---|
Produktname |
2-Azetidinone, 3-acetyl-4-ethylidene-1,3-dimethyl-, (Z)-(9CI) |
Molekularformel |
C9H13NO2 |
Molekulargewicht |
167.2 g/mol |
IUPAC-Name |
(4Z)-3-acetyl-4-ethylidene-1,3-dimethylazetidin-2-one |
InChI |
InChI=1S/C9H13NO2/c1-5-7-9(3,6(2)11)8(12)10(7)4/h5H,1-4H3/b7-5- |
InChI-Schlüssel |
PVNMHOMKUSCNCW-ALCCZGGFSA-N |
Isomerische SMILES |
C/C=C\1/C(C(=O)N1C)(C)C(=O)C |
SMILES |
CC=C1C(C(=O)N1C)(C)C(=O)C |
Kanonische SMILES |
CC=C1C(C(=O)N1C)(C)C(=O)C |
Synonyme |
2-Azetidinone, 3-acetyl-4-ethylidene-1,3-dimethyl-, (Z)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



